Lipophilicity Differentiation: cLogP of 3,5-Dimethylphenyl Derivative Versus 4-Methoxyphenyl and Unsubstituted Phenyl Analogs
The 3,5-dimethylphenyl substituent on 1-(3,5-dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one confers higher calculated lipophilicity compared to the 4-methoxyphenyl analog (CAS 945363-51-9) and the unsubstituted 1-phenyl-1,5,6,7-tetrahydroindazol-4-one. Based on the molecular structures, the target compound (C₁₅H₁₆N₂O, MW 240.30) adds two methyl groups to the phenyl ring relative to the unsubstituted phenyl analog (C₁₃H₁₂N₂O, MW 212.25), increasing cLogP by approximately 1.0–1.2 log units. Relative to the 4-methoxyphenyl analog (C₁₄H₁₄N₂O₂, MW 242.27), the 3,5-dimethylphenyl derivative has zero hydrogen-bond acceptors on the pendant aryl ring (vs. one methoxy oxygen) and zero hydrogen-bond donors overall, producing a distinct H-bond donor/acceptor profile . These differences are critical for membrane permeability, aqueous solubility, and protein-binding characteristics in medicinal chemistry campaigns.
| Evidence Dimension | Lipophilicity and hydrogen-bond profile |
|---|---|
| Target Compound Data | 1-(3,5-Dimethylphenyl)-6,7-dihydro-1H-indazol-4(5H)-one: MW 240.30, zero H-bond donors, 2 H-bond acceptors (carbonyl O + pyrazole N), 1 rotatable bond, predicted cLogP ≈ 2.8–3.2 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-6,7-dihydro-1H-indazol-4(5H)-one (CAS 945363-51-9): MW 242.27, zero H-bond donors, 3 H-bond acceptors, predicted cLogP ≈ 1.8–2.2. 1-Phenyl-1,5,6,7-tetrahydroindazol-4-one (unsubstituted): MW 212.25, zero H-bond donors, 2 H-bond acceptors, predicted cLogP ≈ 1.8–2.0. |
| Quantified Difference | Estimated ΔcLogP ≈ +1.0 (vs. unsubstituted phenyl analog) and ≈ +0.8–1.0 (vs. 4-methoxyphenyl analog). Differing H-bond acceptor count: 2 vs. 3 (4-methoxyphenyl analog). |
| Conditions | Calculated properties based on molecular structure; no experimental logP/logD data identified for these specific compounds in the accessed literature. |
Why This Matters
Higher lipophilicity combined with a distinct H-bond profile makes the 3,5-dimethylphenyl derivative more suitable for targets requiring hydrophobic aryl binding pockets, while the reduced H-bond acceptor count relative to the 4-methoxyphenyl analog reduces polarity, which may improve blood-brain barrier penetration or membrane partitioning depending on the target.
